![molecular formula C17H25ClN2O2S2 B2699634 1-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 2034477-30-8](/img/structure/B2699634.png)
1-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)methanesulfonamide
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Description
1-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H25ClN2O2S2 and its molecular weight is 388.97. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
1-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)methanesulfonamide, due to its complex structure involving chlorophenyl and methanesulfonamide groups, is likely to be of interest in the synthesis and study of various chemical properties. Research in similar compounds has focused on the synthesis and characterization of derivatives with potential biological activities and chemical reactivities. For instance, the synthesis of methylthio- and methylsulfonyl-polychlorobiphenyls via nucleophilic aromatic substitution highlights the methodological advancements in creating compounds with specific sulfone and sulfide functionalities, which could be relevant for analogous processes in synthesizing the target compound (Bergman & Wachtmeister, 1978).
Crystal Structure Analysis
The structural elucidation of similar sulfonamide compounds, such as N-(2,3-Dichlorophenyl)methanesulfonamide, provides insights into the conformational preferences and bonding parameters that can be expected in the study of 1-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)methanesulfonamide. These analyses contribute to our understanding of the molecule's potential interactions and stability, which are essential for its application in further scientific research (Gowda, Foro, & Fuess, 2007).
Chemical Reactivity and Mechanisms
Investigating the kinetics of elimination reactions of related compounds, such as 1,2‐diphenyl ethyl substrates, provides a foundation for understanding the reactivity of 1-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)methanesulfonamide. This research can uncover the mechanisms behind its reactions and the influence of substituents on its behavior, potentially leading to applications in synthesizing novel derivatives with specific properties (Kumar & Balachandran, 2008).
Potential Biological Applications
The preparation and study of analogues and derivatives, as demonstrated in the synthesis of coenzyme M analogues, offer insights into the biological activities of sulfonamide compounds. Such research outlines the methodology for assessing the target compound's potential as a precursor for biologically active molecules, exploring its role in enzyme systems, and evaluating its inhibitory or stimulatory effects on biological pathways (Gunsalus, Romesser, & Wolfe, 1978).
properties
IUPAC Name |
1-(2-chlorophenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2S2/c18-17-4-2-1-3-15(17)13-24(21,22)19-11-14-5-8-20(9-6-14)16-7-10-23-12-16/h1-4,14,16,19H,5-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOAHNZUIACIGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)methanesulfonamide |
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